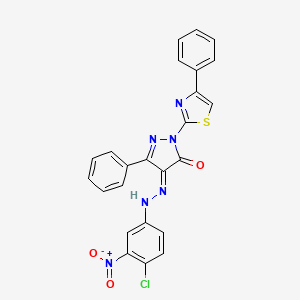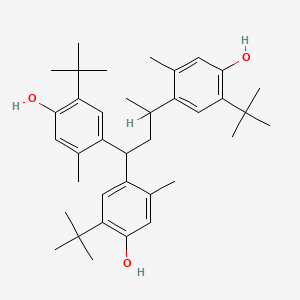
2,3,5-Triphenyltetrazolium bromide
Descripción general
Descripción
2,3,5-Triphenyltetrazolium bromide, also known as TTC, TTZ, or TPTZ, is a liposoluble photosensitive compound . It is a dye largely used for enumeration of microbial colonies in solid culture media .
Molecular Structure Analysis
The molecular formula of 2,3,5-Triphenyltetrazolium bromide is C19H15BrN4 . Its molecular weight is 379.25 . More detailed structural information might be available in specific databases or scientific literature .Chemical Reactions Analysis
While specific chemical reactions involving 2,3,5-Triphenyltetrazolium bromide are not detailed in the search results, it’s known that this compound can be involved in redox reactions .Physical And Chemical Properties Analysis
2,3,5-Triphenyltetrazolium bromide is a solid compound . It appears as a white to pale yellow powder or crystal . It is sensitive to light .Aplicaciones Científicas De Investigación
Microbial Dehydrogenase Activity Indicator
TTC is widely used as an indicator of bacterial dehydrogenase activity. It serves as a redox indicator where the colorless TTC is reduced to a red formazan product in the presence of active dehydrogenase enzymes, which signifies metabolic activity in bacteria .
Seed Viability Testing
In agriculture, TTC is employed to assess seed viability. Viable seeds reduce TTC to formazan, indicating living tissue, while non-viable seeds do not change color. This method is particularly useful for rapid and quantitative analysis of seed viability in crops like wheat .
Medical Diagnostics
TTC finds application in medical diagnostics, particularly in identifying ischemic areas in tissues. It is used to differentiate between viable and non-viable myocardial tissues during autopsies, as viable cells reduce TTC to a red pigment .
Environmental Monitoring
TTC can be used in environmental studies to measure microbial activity in various ecosystems. Its reduction to formazan in the presence of active microorganisms provides a measure of the biological activity and health of the environment .
Industrial Applications
In industrial settings, TTC is utilized in the development of diagnostic assays, including lateral flow immunoassays. It is tested for its chemical and functional characteristics to ensure reliability in these applications .
Photocatalytic Property Studies
TTC is involved in the study of photocatalytic properties of materials like TiO2 particles. Its thermal decomposition during solvothermal reactions affects the photocatalytic activity, which is crucial for environmental cleanup technologies .
Biochemical Research
TTC is used in biochemical experiments to indicate cellular respiration. It is a key component in assays that measure the metabolic activity of cells, which is fundamental in understanding various physiological processes .
Agriculture Research
TTC is instrumental in agriculture research for testing the viability of seeds. It is used in spectrophotometric assays to determine the robustness of seed batches, providing essential information for crop management and breeding programs .
Mecanismo De Acción
Target of Action
The primary target of 2,3,5-Triphenyltetrazolium Bromide (TTC) is the dehydrogenase enzymes present in living cells . These enzymes play a crucial role in the oxidation-reduction reactions within the cell, particularly in the mitochondria .
Mode of Action
TTC acts as an oxidation-reduction indicator . In its oxidized form, TTC is colorless. When it comes into contact with dehydrogenase enzymes in a living cell, it gets reduced to a deep red, water-insoluble compound known as formazan . This reduction process is facilitated by the dehydrogenase enzymes, especially those located in the mitochondria .
Biochemical Pathways
The reduction of TTC to formazan is a part of the cellular respiration process, specifically the electron transport chain in the mitochondria . The dehydrogenase enzymes involved in this process help in the transfer of electrons from various substrates to TTC, leading to its reduction .
Result of Action
The reduction of TTC to formazan results in a color change from colorless to deep red . This color change is used as an indicator of cellular viability and metabolic activity . In the context of tissue ischemia or infarction, viable tissues will appear red due to the presence of formazan, while infarcted or non-viable tissues will remain colorless due to the loss of dehydrogenase activity .
Action Environment
The action of TTC can be influenced by various environmental factors. For instance, the presence of oxygen is necessary for the reduction process . Furthermore, the concentration of TTC used can also affect the staining intensity, with a commonly used concentration being 2% (w/v) . The type of tissue or cell being tested may also require adjustments in the concentration of TTC used .
Safety and Hazards
Direcciones Futuras
While specific future directions for 2,3,5-Triphenyltetrazolium bromide are not detailed in the search results, it continues to be used in biochemical experiments, especially to indicate cellular respiration . It has also been shown to have an effect on the destruction process of epoxy thermosetting plastic in a supercritical ethanol medium .
Propiedades
IUPAC Name |
2,3,5-triphenyltetrazol-2-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N4.BrH/c1-4-10-16(11-5-1)19-20-22(17-12-6-2-7-13-17)23(21-19)18-14-8-3-9-15-18;/h1-15H;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSUTKMFUHJPNB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
902-00-1 (Parent) | |
| Record name | Triphenyltetrazolium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001096806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60892988 | |
| Record name | 2,3,5-Triphenyltetrazolium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60892988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1096-80-6 | |
| Record name | 2,3,5-Triphenyltetrazolium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1096-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triphenyltetrazolium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001096806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Tetrazolium, 2,3,5-triphenyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3,5-Triphenyltetrazolium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60892988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5-triphenyltetrazolium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.859 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIPHENYLTETRAZOLIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS1U1P5FP9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5,5'-[Carbonylbis[imino(1-hydroxynaphthalene-6,3-diyl)sulfonylimino]]bis(2-chlorobenzenesulfonic acid)](/img/structure/B1683192.png)







